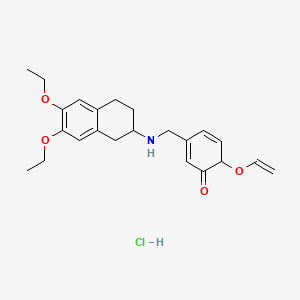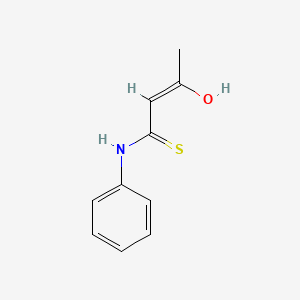
9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their desirable electronic and charge-transport properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- typically involves the reaction of carbazole with 2,2-dimethyl-1-oxopropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-9-carboxylic acid, while substitution can produce halogenated or nitrated carbazole derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- is used as a precursor for the synthesis of various heterocyclic compounds. Its derivatives are valuable in the development of new materials with unique electronic properties .
Biology and Medicine: Carbazole derivatives have shown potential as antimicrobial agents. They are being investigated for their ability to inhibit the growth of bacteria and fungi, making them promising candidates for new antibiotics .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to their death. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound, known for its basic structure and properties.
9H-Carbazole, 9-methyl-: A methylated derivative with slightly different electronic properties.
9H-Carbazole, 9-ethyl-: An ethylated derivative with unique applications in optoelectronics.
Uniqueness: 9H-Carbazole, 9-(2,2-dimethyl-1-oxopropyl)- stands out due to its specific functional group, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of advanced materials and in antimicrobial research .
Propriétés
Numéro CAS |
70950-05-9 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-carbazol-9-yl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)16(19)18-14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
Clé InChI |
HRYIOZJIYGEDML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
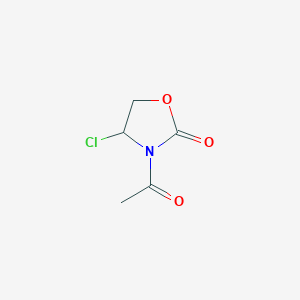
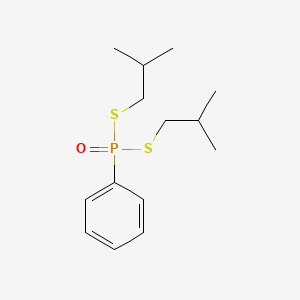
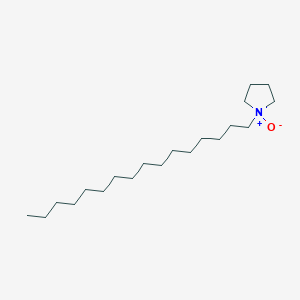
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

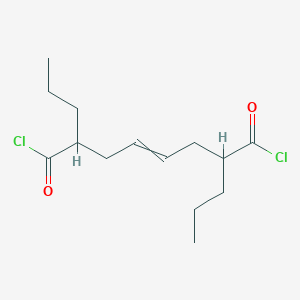
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)


